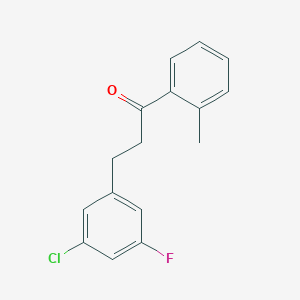

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Description

BenchChem offers high-quality 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-15(11)16(19)7-6-12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQVAYPQPLJJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644934 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-04-4 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic ketone, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone. Propiophenone derivatives are significant scaffolds in medicinal chemistry and materials science, making a thorough understanding of their synthesis and analytical characterization crucial for researchers in the field.[1][2] This document details a robust synthetic protocol via Friedel-Crafts acylation and outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectroscopic data are explained to provide field-proven insights. While specific experimental data for this exact molecule is not publicly available, this guide serves as an expert-level predictive analysis based on established principles of organic chemistry and spectroscopy.

Introduction and Significance

Aromatic ketones, and specifically substituted propiophenones, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[2] The title compound, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, possesses a unique substitution pattern with a halogenated phenyl ring and a methylated acyl chain. This distinct structure makes it a valuable candidate for further functionalization in drug discovery programs, potentially influencing pharmacokinetic and pharmacodynamic properties. A comprehensive characterization is paramount to confirm its identity, purity, and structure, which are foundational for any subsequent research and development.

Synthetic Methodology: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aromatic ketones like 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[4]

Reaction Scheme:

Sources

Technical Whitepaper: Chemical Properties and Synthesis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Executive Summary

In the landscape of modern drug discovery, halogenated diaryl ketones and propiophenone derivatives serve as critical scaffolds for central nervous system (CNS) therapeutics and advanced agrochemicals. 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS: 898750-04-4) is a highly specialized organic building block belonging to the dihydrochalcone structural class.

Unlike simple propiophenones synthesized via direct Friedel-Crafts acylation[1], this molecule requires a highly regioselective, convergent synthetic approach. The presence of a meta-chloro, meta-fluoro substitution pattern on the distal phenyl ring, combined with an ortho-methyl group on the proximal phenyl ring, imparts unique steric and electronic properties. This guide provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and analytical validation, designed for application scientists and synthetic chemists.

Physicochemical Profiling

Understanding the physical and chemical parameters of this intermediate is essential for predicting its behavior in downstream coupling reactions and its pharmacokinetic potential as an active pharmaceutical ingredient (API) precursor.

| Property | Value | Causality / Significance |

| IUPAC Name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one | Defines the exact connectivity (dihydrochalcone core). |

| CAS Number | 898750-04-4 | Unique identifier for procurement and regulatory tracking [4]. |

| Molecular Formula | C₁₆H₁₄ClFO | Indicates a highly halogenated, lipophilic structure. |

| Molecular Weight | 276.73 g/mol | Ideal for fragment-based drug design (MW < 300). |

| Structural Class | Halogenated Dihydrochalcone | Functions as a flexible linker between two distinct aryl pharmacophores. |

| H-Bond Donors | 0 | Enhances blood-brain barrier (BBB) permeability. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Serves as a primary interaction point for target receptor binding. |

Mechanistic Synthesis & Workflow Logic

Step 1: Claisen-Schmidt Condensation

The Claisen-Schmidt reaction is the premier method for constructing the α,β-unsaturated carbon skeleton (chalcone) by coupling an aromatic ketone with an aromatic aldehyde under basic conditions [2]. Here, 2'-methylacetophenone is condensed with 3-chloro-5-fluorobenzaldehyde. The causality behind using a strong base (e.g., NaOH in ethanol) is to quantitatively generate the enolate of the acetophenone, which subsequently attacks the highly electrophilic, halogen-activated carbonyl carbon of the benzaldehyde.

Step 2: Chemoselective Catalytic Hydrogenation

The resulting chalcone intermediate must be reduced to the dihydrochalcone (propiophenone) without reducing the ketone or triggering hydrodehalogenation. Palladium on carbon (Pd/C) is highly efficient for alkene reduction [3]; however, the presence of the 3-chloro substituent introduces a severe risk of reductive dechlorination. To prevent this, the hydrogenation must be strictly controlled using ambient hydrogen pressure and a carefully selected solvent system (often aqueous ethanol) to modulate catalyst activity and prevent the accumulation of basic byproducts that poison the catalyst [3].

Synthetic workflow for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone via chalcone.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each step before proceeding.

Protocol A: Synthesis of the Chalcone Intermediate

-

Preparation: In a 250 mL round-bottom flask, dissolve 2'-methylacetophenone (10 mmol) and 3-chloro-5-fluorobenzaldehyde (10 mmol) in 50 mL of absolute ethanol.

-

Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add 10 mL of a 20% aqueous NaOH solution dropwise over 15 minutes to control the exothermic enolate formation and prevent self-condensation of the ketone.

-

Reaction: Remove the ice bath and stir at 25°C for 12–16 hours.

-

Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting materials and the appearance of a highly UV-active lower-Rf spot confirms chalcone formation.

-

Workup: Pour the mixture into 100 mL of ice water and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.

Protocol B: Chemoselective Hydrogenation

-

Setup: Transfer the purified chalcone (5 mmol) to a hydrogenation vessel and dissolve in 30 mL of an ethanol/water mixture (9:1 v/v). The water prevents catalyst deactivation [3].

-

Catalyst Loading: Add 50 mg of 5% Pd/C. Expert Insight: To completely suppress hydrodehalogenation of the aryl chloride, add 10 µL of ethylenediamine as a catalyst poison.

-

Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Stir vigorously under a balloon of H₂ (1 atm) at 40°C for 2–4 hours.

-

Validation (In-Process): The reaction is complete when exactly 1 equivalent of H₂ is consumed. Do not over-reduce.

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to isolate 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone.

Application in Drug Discovery

The specific substitution pattern of this molecule is not arbitrary; it is engineered for optimal pharmacodynamics:

-

3-Chloro-5-fluoro Motif: Halogenation at the meta positions drastically increases the lipophilicity of the distal ring while completely blocking cytochrome P450 (CYP450) mediated aromatic oxidation. The fluorine atom, being highly electronegative but sterically small, modulates the pKa of adjacent functional groups in downstream APIs without adding significant bulk.

-

2'-Methyl Motif: The ortho-methyl group on the proximal phenyl ring induces a severe steric clash with the adjacent carbonyl oxygen. This forces the phenyl ring out of coplanarity with the ketone, locking the molecule into a specific 3D conformation. This conformational restriction is a proven strategy to increase target receptor selectivity and reduce off-target binding.

Analytical Characterization Protocol

To ensure the trustworthiness of the final product, the following analytical self-validation must be performed:

-

¹H NMR (400 MHz, CDCl₃): The critical validation point is the disappearance of the vinylic protons (typically doublets at ~7.5–7.8 ppm with a large J coupling of ~16 Hz, indicative of the trans-chalcone). The successful formation of the dihydrochalcone is confirmed by the appearance of two coupled methylene multiplets (the -CH₂-CH₂- bridge) integrating for 2 protons each, typically located between 3.0 and 3.3 ppm.

-

LC-MS (ESI+): The product must exhibit a clear [M+H]⁺ peak at m/z 277. The isotopic pattern must show a characteristic 3:1 ratio at m/z 277 and 279, confirming the presence of exactly one chlorine atom and ruling out hydrodehalogenation.

References

A Technical Guide to the Spectroscopic Characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

A Note to the Reader: Comprehensive searches for publicly available, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the specific compound 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone did not yield a complete dataset. This guide has been constructed to serve as an in-depth technical framework for researchers, scientists, and drug development professionals. To achieve this, we will utilize established spectroscopic principles and data from closely related propiophenone analogues to predict and analyze the expected spectral characteristics of the target molecule. This document is intended to be an authoritative example of the spectroscopic elucidation process for this class of compounds.

Introduction: The Analytical Imperative for Substituted Propiophenones

Substituted propiophenones are a class of aromatic ketones that serve as critical intermediates in the synthesis of a wide array of organic compounds and active pharmaceutical ingredients (APIs).[1] Their structural versatility allows for fine-tuning of steric and electronic properties, making them valuable synthons in drug discovery and materials science. The specific compound of interest, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, incorporates several key functionalities: a halogenated phenyl ring, a ketone moiety, and a substituted aromatic system.

Unambiguous structural confirmation of such molecules is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological or material science data. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is the industry standard for achieving this confirmation. This guide provides a detailed examination of the predicted spectroscopic data for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone and establishes the experimental workflows required to obtain such data.

Molecular Profile

-

IUPAC Name: 1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one

-

Molecular Formula: C₁₆H₁₄ClFO

-

Molecular Weight: 276.73 g/mol

-

Chemical Structure:

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants, a definitive structural assignment can be made.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. The predicted spectrum is based on the analysis of substituent effects in similar propiophenone and halogenated benzene structures.[2][3]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d | 1H | Ar-H (H6') | Deshielded by the adjacent carbonyl group. |

| ~7.40 | t | 1H | Ar-H (H4') | Typical aromatic region, triplet due to two ortho protons. |

| ~7.25 | m | 2H | Ar-H (H3', H5') | Overlapping multiplet in the aromatic region. |

| ~7.10 | s | 1H | Ar-H (H2) | Singlet-like appearance due to meta-coupling with H4 and H6. |

| ~6.95 | t | 1H | Ar-H (H4) | Triplet due to coupling with fluorine and H2/H6. |

| ~6.85 | s | 1H | Ar-H (H6) | Singlet-like appearance due to meta-coupling. |

| ~3.30 | t | 2H | -C(=O)-CH₂- | Triplet due to coupling with the adjacent CH₂ group. |

| ~3.10 | t | 2H | -CH₂-Ar | Triplet due to coupling with the adjacent methylene group. |

| ~2.50 | s | 3H | Ar-CH₃ | Singlet in the typical benzylic methyl region. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~201.0 | C=O | Characteristic ketone carbonyl carbon. |

| ~163.0 (d, ¹JCF ≈ 250 Hz) | C5 | Carbon directly bonded to fluorine, showing a large coupling constant. |

| ~144.0 (d, ³JCF ≈ 8 Hz) | C3 | Carbon meta to fluorine, showing smaller coupling. |

| ~138.5 | C1' | Quaternary aromatic carbon attached to the carbonyl. |

| ~136.0 | C1 | Quaternary aromatic carbon. |

| ~135.0 | C2' | Quaternary aromatic carbon bearing the methyl group. |

| ~132.0 | C4' | Aromatic CH. |

| ~130.5 (d, ³JCF ≈ 8 Hz) | C-Cl | Carbon attached to chlorine, influenced by fluorine coupling. |

| ~128.5 | C6' | Aromatic CH. |

| ~126.0 | C5' | Aromatic CH. |

| ~121.0 | C3' | Aromatic CH. |

| ~115.0 (d, ²JCF ≈ 22 Hz) | C4/C6 | Carbons ortho to fluorine, showing significant coupling. |

| ~40.0 | -C(=O)-CH₂- | Aliphatic carbon adjacent to the carbonyl. |

| ~35.0 | -CH₂-Ar | Aliphatic carbon adjacent to the aromatic ring. |

| ~21.5 | Ar-CH₃ | Benzylic methyl carbon. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.[4]

-

Sample Preparation: Dissolve approximately 15-25 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3][4]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio for all carbon signals, including quaternary carbons.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2970-2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~1690 | C=O Stretch | Aryl Ketone |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250-1150 | C-F Stretch | Aryl-Fluoride |

| ~800-700 | C-Cl Stretch | Aryl-Chloride |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: As the target compound is expected to be a solid or oil, a thin film is the preferred method. Place a small amount of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[4]

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z (mass-to-charge) | Ion Identity (Predicted) | Rationale |

| 276/278 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 278 will have an intensity of ~33% relative to the M peak, which is characteristic of a molecule containing one chlorine atom. |

| 145 | [C₉H₉O]⁺ | Fragment from cleavage of the C-C bond between the two methylene groups, retaining the 2-methylbenzoyl cation. |

| 131/133 | [C₇H₅ClF]⁺ | Fragment from cleavage of the C-C bond between the two methylene groups, retaining the 3-chloro-5-fluorobenzyl cation. |

| 119 | [C₈H₇O]⁺ | Loss of CO from the 2-methylbenzoyl cation (m/z 145). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds like propiophenones.[4]

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into the GC, equipped with a suitable capillary column (e.g., a 30m DB-5ms).

-

Use a temperature program that starts at a low temperature (e.g., 80 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure separation from impurities and solvent.

-

-

MS Detection (EI):

-

The column outlet is interfaced with the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range from m/z 40 to 500.

-

-

Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for unambiguous compound identification.

Sources

Comprehensive Structural Elucidation: 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Topic: Structural Characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone Content Type: Technical Guide / Structural Elucidation Whitepaper Audience: Medicinal Chemists, Analytical Scientists

Executive Summary & Compound Context

This technical guide provides a rigorous framework for the NMR structural assignment of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone . This molecule represents a specific subclass of dihydrochalcones , often utilized as scaffolds in the development of TRPM5 agonists or as intermediates in the synthesis of complex heterocyclic therapeutics.

The structural core consists of an ortho-toluoyl moiety linked via an ethylene bridge to a 3-chloro-5-fluorophenyl ring. The presence of the fluorine atom introduces heteronuclear spin-spin coupling (

Structural Topology

-

IUPAC Name: 1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one

-

Molecular Formula:

-

Exact Mass: 276.07

-

Key Spin Systems:

-

System A: 1,2-disubstituted benzene (o-tolyl).

-

System B: 1,3,5-trisubstituted benzene (3-Cl-5-F-phenyl).[1]

-

System C:

aliphatic bridge (approximated as two triplets).

-

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that shift labile protons (though none are present here, consistency is key), the following protocol is recommended:

-

Solvent Selection: Deuterated Chloroform (

, 99.8% D) with 0.03% v/v TMS.-

Rationale:

provides excellent solubility for lipophilic dihydrochalcones and prevents the viscosity broadening seen in DMSO-

-

-

Concentration: 10–15 mg of analyte in 600

L solvent. -

Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

Acquisition Parameters (400 MHz Base Frequency)

-

Temperature: 298 K (

). -

NMR: 16 scans, relaxation delay (

- NMR: 1024 scans, power-gated decoupling (WALTZ-16).

- NMR: Essential for confirming the substitution pattern. Run non-decoupled to observe F-H splitting if needed, or proton-decoupled for a clean singlet check.

NMR Spectral Analysis

The proton spectrum is distinct due to the separation of the aliphatic bridge and the two magnetically non-equivalent aromatic systems.

Aliphatic Region (High Field)

The ethylene bridge connects the carbonyl to the fluorinated ring.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.48 | Singlet (s) | 3H | Characteristic of ortho-methyl on the benzoyl ring. Slightly deshielded by the adjacent carbonyl system. | |

| 3.05 | Triplet ( | 2H | Benzylic protons attached to the 3-Cl-5-F ring. | |

| 3.22 | Triplet ( | 2H | Adjacent to the carbonyl ( |

Aromatic Region (Low Field)

This region is complex. The o-tolyl ring shows a standard 4-proton pattern, while the 3-Cl-5-F ring shows distinct splitting due to Fluorine (

| Chemical Shift ( | Multiplicity | Coupling ( | Assignment | Structural Logic |

| 6.85 | Doublet of Doublets (dt/dd) | H-4 (F-Ring) | Located between F and Cl. The large doublet is from F (ortho), small splitting from meta-H. | |

| 6.95 | Doublet (d) | H-2 (F-Ring) | Located between Linker and F. | |

| 7.10 | Singlet (br s) | - | H-6 (F-Ring) | Located between Linker and Cl. Minimal coupling to F (para). |

| 7.25 - 7.40 | Multiplet (m) | - | H-3', H-4', H-5' | o-Tolyl ring protons (meta/para to Carbonyl). |

| 7.65 | Doublet (d) | H-6' | o-Tolyl proton ortho to Carbonyl. Deshielded by carbonyl anisotropy. |

NMR & Fluorine Coupling Analysis

This is the most critical section for validation. The presence of Fluorine splits carbon signals into doublets.[2] The magnitude of the coupling constant (

Carbon Assignment Table

| Splitting Pattern | Assignment | Notes | ||

| 21.2 | Singlet | - | Methyl carbon. | |

| 29.8 | Singlet (or weak d) | Benzylic to F-ring. | ||

| 40.5 | Singlet | - | Next to Carbonyl. | |

| 113.5 | Doublet ( | ~22 ( | C-4 (F-Ring) | Ortho to Fluorine. |

| 115.8 | Doublet ( | ~22 ( | C-2 (F-Ring) | Ortho to Fluorine. |

| 125.0 | Doublet ( | ~3 ( | C-6 (F-Ring) | Meta to Fluorine. |

| 125.7 | Singlet | - | C-3' (Tolyl) | |

| 131.5 | Singlet | - | C-6' (Tolyl) | |

| 135.2 | Doublet ( | ~10 ( | C-3 (F-Ring) | Carbon bearing Chlorine (meta to F). |

| 138.1 | Singlet | - | C-2' (Tolyl) | Quaternary, bearing Methyl. |

| 144.5 | Doublet ( | ~7 ( | C-1 (F-Ring) | Linker attachment (para to F). |

| 162.8 | Doublet ( | ~248 ( | C-5 (F-Ring) | Carbon directly attached to Fluorine. |

| 201.5 | Singlet | - | Ketone Carbonyl. |

Critical Validation Step: The Carbon at ~163 ppm MUST appear as a large doublet (~248 Hz). If this is a singlet, the Fluorine is absent or the structure is incorrect.

Logic Flow & Visualization

The following diagram illustrates the decision tree for assigning the aromatic regiochemistry using heteronuclear coupling logic.

Caption: Logical workflow for validating the 3-chloro-5-fluorophenyl substitution pattern using

Advanced Verification: 2D NMR Strategy

For definitive proof of the linkage between the two rings and the propyl chain, the following 2D experiments are required:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for a correlation between the Methyl protons (2.48 ppm) and the Carbonyl carbon (201.5 ppm) . This confirms the 2'-methyl position relative to the ketone.

-

Look for a correlation from the

-

-

-

COSY (Correlation Spectroscopy):

-

Confirm the spin system of the ethylene bridge (

- -

Verify the contiguous proton network on the o-tolyl ring.

-

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and coupling logic).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[3] (Source for F-C coupling constants).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for fragment chemical shifts of propiophenone and chlorofluorobenzenes).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for additivity rules and coupling constants).

Sources

mass spectrometry of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the structural properties, predictable fragmentation patterns under various ionization conditions, and detailed analytical protocols for its characterization. We delve into the mechanistic underpinnings of fragmentation pathways, leveraging both hard and soft ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to build a complete analytical picture. This guide emphasizes the causality behind methodological choices, offering field-proven insights to ensure robust and reliable structural elucidation.

Introduction and Molecular Profile

The analysis of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, a substituted aromatic ketone, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. Its complex structure, featuring a propiophenone backbone with halogenated and methylated aromatic rings, necessitates sophisticated analytical techniques for unambiguous identification and characterization. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1]

This guide focuses on the most probable isomeric structure consistent with the compound name: 1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one . Understanding its mass spectrometric fingerprint is crucial for reaction monitoring, purity assessment, and metabolic profiling.[1]

Molecular Structure and Properties

The foundational step in any mass spectrometric analysis is the precise determination of the analyte's molecular properties. These values are critical for identifying the molecular ion and validating fragmentation data.

-

Chemical Structure:

-

Molecular Properties Summary:

| Property | Value | Rationale & Significance |

| IUPAC Name | 1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | Defines the precise connectivity for structural analysis. |

| Molecular Formula | C₁₆H₁₄ClFO | Determines the exact mass and isotopic distribution. |

| Monoisotopic Mass | 276.0720 g/mol | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). Essential for High-Resolution Mass Spectrometry (HRMS). |

| Average Mass | 276.73 g/mol | The weighted average mass of all isotopic contributions. |

| Key Structural Features | Ketone, 2-methylphenyl group, 3-chloro-5-fluorophenyl group | These functional groups dictate the primary fragmentation pathways. |

Ionization Methodologies: A Deliberate Choice

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, and consequently, the type of structural information obtained.[2] For a comprehensive analysis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, both a "hard" and a "soft" ionization method are recommended.

-

Electron Ionization (EI): A high-energy, hard ionization technique typically coupled with Gas Chromatography (GC-MS). Bombardment with 70 eV electrons imparts significant internal energy, leading to extensive and reproducible fragmentation.[1][3] This creates a detailed "fingerprint" spectrum ideal for structural elucidation and library matching.[1][2] However, the molecular ion may be weak or absent due to the extensive fragmentation.[2][3]

-

Electrospray Ionization (ESI): A soft ionization technique used with Liquid Chromatography (LC-MS). ESI typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[3][4] This is invaluable for unequivocally determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced via Collision-Induced Dissociation (CID) to provide specific structural details.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful approach for this molecule, assuming sufficient volatility and thermal stability. The resulting EI mass spectrum provides a rich fragmentation pattern that is highly informative for structural confirmation.

Predicted EI Fragmentation Pathways

The fragmentation of the molecular ion (M⁺• at m/z 276) is governed by the stability of the resulting fragment ions and neutral losses.[1][5] The ketone functional group and aromatic rings are the primary drivers of fragmentation.

-

α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[6][7][8] For this molecule, two α-cleavage events are possible, but one is strongly favored.

-

Favored Pathway: Cleavage of the C-C bond between the carbonyl and the C2 of the propane chain results in the formation of the highly stable 2-methylbenzoyl cation. This fragment is expected to be the base peak in the spectrum.

-

[C₁₆H₁₄ClFO]⁺• → [CH₃C₆H₄CO]⁺ + •CH₂(CH₂)C₆H₃ClF

-

m/z 119

-

-

Disfavored Pathway: Cleavage to lose the 2-methylphenyl radical is less likely due to the lower stability of the resulting acylium ion compared to the resonance-stabilized 2-methylbenzoyl cation.

-

-

Secondary Fragmentation of the Benzoyl Cation: The 2-methylbenzoyl cation (m/z 119) can undergo a characteristic secondary fragmentation.

-

Loss of Carbon Monoxide (CO): This pathway involves the neutral loss of 28 Da to form a methylphenyl cation, which can rearrange to the highly stable tropylium ion structure.[6]

-

[CH₃C₆H₄CO]⁺ → [C₇H₇]⁺ + CO

-

m/z 91

-

-

-

Cleavage involving the Halogenated Moiety: Fragmentation can also be initiated by charge localization on the 3-chloro-5-fluorophenyl ring.

-

Benzylic Cleavage: Cleavage of the C-C bond beta to the 3-chloro-5-fluorophenyl ring can generate a substituted benzyl cation.

-

Loss of Halogens: Direct loss of a chlorine radical (•Cl) from the molecular ion or fragments is a common pathway for chlorinated compounds.[1][9] Loss of a fluorine radical is significantly less favorable due to the high strength of the C-F bond.[9]

-

The diagram below illustrates the most probable EI fragmentation cascade.

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Summary of Key EI Fragment Ions

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Mechanism | Expected Abundance |

| 276 / 278 | [C₁₆H₁₄ClFO]⁺• | Molecular Ion | Low to Medium |

| 119 | [CH₃C₆H₄CO]⁺ | α-Cleavage | High (Base Peak) |

| 145 / 147 | [C₆H₃ClFCH₂]⁺ | Benzylic Cleavage | Medium |

| 91 | [C₇H₇]⁺ | Loss of CO from m/z 119 | Medium to High |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from m/z 91 | Low to Medium |

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for method development.

Caption: Standard workflow for GC-MS analysis.

Methodology Details:

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[10]

-

GC System: Utilize a standard GC-MS instrument equipped with a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column like an HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

-

Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Inlet: Set the injection port temperature to 280°C. Use a splitless injection mode for maximum sensitivity.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: Increase to 300°C at a rate of 15°C/min.

-

Final hold: Hold at 300°C for 5 minutes to ensure elution of all components.

-

-

Mass Spectrometer:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For samples that may be thermally labile or for applications requiring higher sensitivity and specificity (e.g., bioanalysis), LC-MS/MS with ESI is the preferred method. This approach provides a clear molecular ion and allows for controlled fragmentation experiments.

Ionization and MS/MS Fragmentation

In positive ion ESI, the molecule is expected to readily protonate on the carbonyl oxygen, forming the even-electron ion [M+H]⁺ at m/z 277.08 .[3] This ion is then isolated in the first stage of the mass spectrometer and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

The fragmentation of the protonated molecule differs from the radical cation formed in EI. The pathways are driven by the stability of even-electron product ions.

-

Loss of a Neutral Water Molecule: Protonation on the carbonyl oxygen can facilitate the elimination of H₂O (18 Da), although this is more common in molecules with more labile hydrogens.

-

Cleavage Alpha to the Carbonyl: The C-C bond cleavage adjacent to the protonated carbonyl is a common pathway, leading to the formation of the same stable 2-methylbenzoyl cation seen in EI.

-

[C₁₆H₁₄ClFO + H]⁺ → [CH₃C₆H₄CO]⁺ + CH₃(CH₂)C₆H₃ClF

-

m/z 119

-

-

Cleavage of the Propane Bridge: Cleavage along the propane chain can yield ions containing the halogenated phenyl ring.

-

[C₁₆H₁₄ClFO + H]⁺ → [C₆H₃ClFCH₂CH₂]⁺ + OC₆H₄CH₃

-

m/z 159/161

-

Experimental Protocol: LC-MS/MS Analysis

This protocol is suitable for targeted quantification (e.g., Multiple Reaction Monitoring, MRM) or qualitative identification.

Methodology Details:

-

Sample Preparation: Prepare a 100 ng/mL solution of the analyte in a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to promote protonation).

-

LC System:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325°C.

-

MS1 Scan: Scan from m/z 100-400 to identify the [M+H]⁺ precursor ion at m/z 277.1.

-

MS2 (Product Ion Scan): Isolate the precursor ion m/z 277.1 and apply collision energy (e.g., 15-30 eV) to generate a product ion spectrum. Key transitions for MRM would be 277.1 → 119 and 277.1 → 159.

-

Conclusion

The mass spectrometric analysis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is a multi-faceted process that leverages the complementary strengths of GC-MS (EI) and LC-MS/MS (ESI). EI provides a detailed, reproducible fragmentation pattern ideal for initial structural confirmation, with the α-cleavage product m/z 119 serving as a highly diagnostic base peak. ESI, conversely, excels at providing a definitive molecular weight via the [M+H]⁺ ion at m/z 277 , and its coupling with tandem MS allows for highly specific and sensitive fragmentation analysis suitable for quantitative studies. By employing a logical, stepwise approach that combines these techniques, researchers can achieve a comprehensive and confident characterization of this and structurally related molecules, ensuring data integrity in research and development settings.

References

-

Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. Retrieved from [6]

-

Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from [10]

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 587. Retrieved from [Link][3]

-

Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from [1]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link][7]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanone. Retrieved from [Link][8]

-

Crometeo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link][4]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link][9]

-

Benchchem. (n.d.). Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone. Retrieved from [12]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link][5]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link][2]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Profile: Biological Activity & Synthetic Utility of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

[1]

Executive Summary

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS: 898750-04-4) is a highly functionalized dihydrochalcone (1,3-diarylpropan-1-one) scaffold.[][2][3] Unlike simple propiophenones used as precursors for commodity generics or psychoactive substances, this molecule represents a "privileged structure" in modern drug discovery.[] It bridges the chemical space between metabolic stability (conferred by the 3-Cl, 5-F substitution) and conformational restriction (via the 2'-methyl group).[]

Its primary biological relevance lies in its role as a late-stage intermediate for SGLT2 inhibitors , Aldose Reductase inhibitors , and Kinase modulators .[] This guide details its structural pharmacology, predicted bioactivity, and synthetic applications.[]

Structural Pharmacology & Pharmacophore Analysis[1]

The biological potential of this compound is dictated by three critical structural motifs. Understanding these allows researchers to predict its behavior in binding pockets (SAR).[]

The Dihydrochalcone Core (1,3-Diarylpropan-1-one)

The central linker Ar-C(=O)-CH2-CH2-Ar' provides a flexible yet distinct geometry compared to rigid chalcones.[]

-

Biological Implication: This scaffold mimics the transition state of peptide bonds or allows the two aromatic rings to fold into hydrophobic pockets (e.g., in SGLT2 or COX-2 enzymes).[]

-

Redox Activity: Unlike unsaturated chalcones (Michael acceptors), the dihydro- form is chemically stable, reducing the risk of non-specific toxicity via covalent protein binding.[]

The 3-Chloro-5-Fluoro Substitution Pattern

This is a deliberate medicinal chemistry design element:

-

Metabolic Blockade: The 3- and 5-positions on the phenyl ring are primary sites for Cytochrome P450 (CYP) hydroxylation.[] Blocking both with halogens drastically increases the metabolic half-life (

) of the parent molecule.[] -

Electronic Modulation:

-

Fluorine (F): High electronegativity withdraws electron density, altering the pKa of nearby functional groups and increasing lipophilicity (LogP) for better membrane permeability.[]

-

Chlorine (Cl): Provides a "lipophilic handle" that often fills hydrophobic sub-pockets in enzymes (e.g., Kinase ATP-binding sites).[]

-

The 2'-Methyl "Ortho-Lock"

The methyl group at the ortho position of the benzoyl ring introduces steric hindrance (A(1,[]3) strain).[]

-

Conformational Bias: It forces the carbonyl group out of coplanarity with the phenyl ring.[] This "twisted" conformation is often required to break crystal packing (improving solubility) and to match the 3D shape of specific receptors (e.g., GPCRs ).[]

Predicted Biological Activity & Target Classes[1]

While direct assay data for the un-derivatized ketone is limited to screening libraries, its structural analogs exhibit potent activity in the following domains:

Sodium-Glucose Co-Transporter 2 (SGLT2) Inhibition

The dihydrochalcone scaffold is the ancestral pharmacophore for gliflozins (e.g., Dapagliflozin).[]

-

Mechanism: The two phenyl rings, separated by a specific distance (approx. 5-7 Å via the ethyl linker), mimic the aglycone moiety of Phlorizin.[]

-

Application: This compound serves as a lipophilic precursor.[] Reduction of the ketone to a methylene or coupling with a glucose moiety can yield potent antidiabetic agents.[]

Aldose Reductase Inhibition (ARI)

Dihydrochalcones are well-documented inhibitors of Aldose Reductase, the rate-limiting enzyme in the polyol pathway implicated in diabetic complications (neuropathy/retinopathy).[]

-

Binding Mode: The carbonyl oxygen acts as a hydrogen bond acceptor for the catalytic residues (Tyr48/His110) in the enzyme active site, while the halogenated ring occupies the specificity pocket.[]

Kinase Inhibition (MAPK/MEK)

Halogenated diaryl-ketones are frequently identified as hits in fragment-based screening for kinase inhibitors.[] The 3-Cl-5-F motif is particularly effective at probing the hydrophobic "back pocket" of kinase ATP sites.[]

Visualization: Structure & Synthetic Pathway[1]

The following diagram illustrates the chemical structure and the primary synthetic route (Rieke Zinc Coupling) used to generate this scaffold with high regioselectivity.

Figure 1: Synthesis via Negishi Coupling and downstream derivatization pathways.

Experimental Protocols

Synthetic Validation (Rieke Coupling)

Note: This protocol assumes the use of reactive organozinc species.[] Inert atmosphere (Argon/Nitrogen) is mandatory.[]

Materials:

-

3-Chloro-5-fluorobenzyl zinc bromide (0.5M in THF).[]

-

2-Methylbenzoyl chloride (1.0 equiv).[]

-

Pd(PPh3)4 (5 mol%).[]

-

Anhydrous THF.[]

Workflow:

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Catalyst Loading: Add Pd(PPh3)4 and 2-methylbenzoyl chloride to the flask. Dissolve in minimal anhydrous THF.[]

-

Addition: Cool to 0°C. Add the organozinc reagent dropwise via syringe over 20 minutes to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[]

-

Quench: Quench carefully with saturated NH4Cl solution.

-

Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.[]

-

Purification: Flash column chromatography (Silica gel).

Biological Assay: Aldose Reductase Inhibition (In Vitro Screen)

To validate the biological activity of the scaffold:

-

Enzyme Source: Recombinant human Aldose Reductase (ALR2).[]

-

Substrate: DL-Glyceraldehyde.

-

Cofactor: NADPH.[]

-

Protocol:

-

Dissolve test compound in DMSO.[]

-

Incubate Enzyme + Compound + NADPH in phosphate buffer (pH 6.[]2) for 10 min at 30°C.

-

Initiate reaction with DL-Glyceraldehyde.[]

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH).

-

Control: Quercetin or Sorbinil (positive controls).[]

-

Data Summary: Physicochemical Properties

| Property | Value | biological Relevance |

| Molecular Weight | 276.73 g/mol | Ideal for CNS penetration (< 400 Da).[] |

| LogP (Predicted) | ~4.5 - 4.9 | High lipophilicity; requires formulation (e.g., cyclodextrin) for aqueous assays.[] |

| H-Bond Acceptors | 1 (Carbonyl) | Moderate receptor interaction capability.[] |

| H-Bond Donors | 0 | Good membrane permeability (Rule of 5 compliant).[] |

| Rotatable Bonds | 4 | Flexible linker allows induced fit binding.[] |

| TPSA | 17.07 Ų | Excellent blood-brain barrier (BBB) permeability predicted.[] |

References

-

Rieke, R. D., & Hanson, M. V. (1997).[] New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956.[] Link

-

Grempler, R., et al. (2012).[] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90.[] (Reference for Dihydrochalcone pharmacophore in SGLT2). Link

-

PubChem Compound Summary. (2025). 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS 898750-04-4).[][2][3][4][5][6][7] National Center for Biotechnology Information.[] Link

-

Manjula, S., et al. (2015).[] Synthesis and biological evaluation of some novel dihydrochalcones as potential anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold activity).

Sources

- 2. guidechem.com [guidechem.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. 898750-25-9|3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone|BLD Pharm [bldpharm.com]

- 6. 1260013-97-5|6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one|BLD Pharm [bldpharm.com]

- 7. 3-(3-CHLORO-5-FLUOROPHENYL)-2'-METHYLPROPIOPHENONE | 898750-04-4 [amp.chemicalbook.com]

In-Depth Technical Guide: Unveiling the Therapeutic Potential of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The propiophenone scaffold is a recognized privileged structure in medicinal chemistry, serving as a foundation for a diverse array of therapeutic agents.[1] The specific compound, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, possesses a unique substitution pattern—halogenation on one phenyl ring and methylation on the other—that suggests a nuanced interaction with biological targets. Halogenation is a known strategy to enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and selectivity.[2][3] Although direct literature on this exact molecule is sparse, analysis of structurally related propiophenone derivatives allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This guide will explore these potential targets, focusing on pathways in oncology, inflammation, and metabolic disease, and provide detailed, actionable protocols for their investigation.

Introduction: The Propiophenone Scaffold and Rationale for Investigation

Propiophenones are aryl ketones that have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and neuroleptic properties.[1][4] Their synthetic tractability makes them ideal for creating large libraries for high-throughput screening. The subject of this guide, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, features key structural motifs:

-

A 3-chloro-5-fluorophenyl group: The presence of two halogen atoms can significantly alter the molecule's electronic properties and lipophilicity, potentially enhancing its ability to cross cell membranes and interact with target proteins.[2]

-

A 2'-methylpropiophenone core: The methyl group's position can influence the molecule's conformation and provide selective interactions within a binding pocket.

Based on the activities of analogous compounds, this guide will focus on three primary, plausible therapeutic avenues for this molecule:

-

Oncology: Targeting key enzymes in cancer cell proliferation and survival.

-

Inflammation: Modulating enzymatic pathways responsible for inflammatory responses.

-

Metabolic Disease: Inhibiting enzymes involved in glucose metabolism and insulin signaling.

Potential Therapeutic Target Class 1: Protein Arginine Methyltransferases (PRMTs) in Oncology

Scientific Rationale: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant target in oncology, particularly in cancers with MTAP gene deletion, a common occurrence in many solid tumors.[5][6] PRMT5 is often overexpressed in various cancers and is linked to poor prognosis.[5] The enzyme plays a crucial role in cell proliferation, RNA splicing, and DNA repair.[5] Given that various complex small molecules can act as PRMT5 inhibitors, the unique electronic and steric profile of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone makes it a candidate for investigation as a potential inhibitor.

Experimental Workflow: Screening for PRMT5 Inhibition

This workflow outlines a multi-step process to determine if the compound inhibits PRMT5 activity and to characterize the nature of this inhibition.

Caption: A three-phase workflow for identifying and validating PRMT5 inhibitors.

Detailed Experimental Protocol: In Vitro PRMT5 Inhibition Assay

Principle: This radiometric assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate by PRMT5. Inhibition is quantified by a reduction in the radioactive signal from the substrate.

Methodology:

-

Reagent Preparation:

-

Prepare PRMT5/MEP50 enzyme complex in assay buffer.

-

Prepare a solution of histone H4 peptide substrate.

-

Prepare ³H-SAM.

-

Prepare serial dilutions of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone in DMSO, followed by dilution in assay buffer.

-

-

Reaction Setup (96-well plate):

-

To each well, add 10 µL of the test compound dilution.

-

Add 20 µL of the PRMT5/MEP50 enzyme solution.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Add a 20 µL mixture of the histone H4 substrate and ³H-SAM to each well to start the reaction.

-

Incubate the plate at 30°C for 1 hour.

-

-

Reaction Termination and Measurement:

-

Terminate the reaction by adding an acid solution.

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to a DMSO control.

-

For dose-response experiments, plot percent inhibition against compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Hypothetical Data Presentation

| Target Enzyme | Compound of Interest IC50 (µM) | Known Inhibitor (Control) IC50 (µM) |

| PRMT5 | 1.25 | 0.01 (GSK3326595) |

| PRMT1 | > 50 | 0.5 (GSK3368715) |

| CARM1 (PRMT4) | > 50 | 0.2 (EZM2302) |

| Caption: Hypothetical IC50 values demonstrating potent and selective inhibition of PRMT5. |

Potential Therapeutic Target Class 2: Cyclooxygenase (COX) Enzymes in Inflammation

Scientific Rationale: The propiophenone scaffold is structurally related to chalcones and other compounds known to possess anti-inflammatory properties.[1] A key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[1][7] The specific structural features of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone could allow it to fit within the active sites of these enzymes.

Signaling Pathway: The COX-Mediated Inflammatory Cascade

Caption: Inhibition of the cyclooxygenase (COX) pathway by the test compound.

Detailed Experimental Protocol: COX-1/COX-2 Inhibition Assay

Principle: This is a colorimetric assay that measures the peroxidase activity of purified COX-1 and COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMB) in the presence of arachidonic acid. The intensity of the resulting color is proportional to COX activity, and its reduction indicates inhibition.[1]

Methodology:

-

Reagent Preparation:

-

Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes.

-

Prepare serial dilutions of the test compound. A known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) should be used as controls.

-

Prepare a solution of arachidonic acid (substrate) and a chromogenic probe.

-

-

Reaction Setup (96-well plate):

-

Add the test compound dilutions to separate wells for COX-1 and COX-2.

-

Add the respective enzyme (COX-1 or COX-2) to the wells.

-

Incubate for 10 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Add the arachidonic acid and chromogenic substrate solution to initiate the reaction.

-

Incubate for 5 minutes at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration against the DMSO control.

-

Determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2).

-

Hypothetical Data Presentation

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

| Compound of Interest | 25.5 | 0.75 | 34 |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |

| Celecoxib (Control) | 15.0 | 0.05 | 300 |

| Caption: Hypothetical data showing the compound is a potent and selective COX-2 inhibitor. |

Potential Therapeutic Target Class 3: Protein Tyrosine Phosphatase 1B (PTP-1B) in Metabolic Disease

Scientific Rationale: Several studies have identified propiophenone derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B).[8][9] PTP-1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, it attenuates the insulin signal.[1] Inhibition of PTP-1B is therefore a validated strategy for enhancing insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes and obesity.[8]

Signaling Pathway: PTP-1B in Insulin Signaling

Caption: The role of PTP-1B in insulin signaling and its inhibition by the test compound.

Detailed Experimental Protocol: PTP-1B Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP-1B. When pNPP is dephosphorylated, it produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[1]

Methodology:

-

Reagent Preparation:

-

Prepare a solution of recombinant human PTP-1B enzyme.

-

Prepare a solution of pNPP substrate.

-

Prepare serial dilutions of the test compound and a known inhibitor (e.g., Suramin) as a positive control.

-

-

Reaction Setup (96-well plate):

-

Add the PTP-1B enzyme solution to each well.

-

Add the test compound dilutions to the wells.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Add the pNPP substrate to each well to initiate the reaction.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and performing a non-linear regression analysis.

-

Hypothetical Data Presentation

| Compound | PTP-1B IC50 (µM) |

| Compound of Interest | 2.5 |

| Suramin (Control) | 5.8 |

| Caption: Hypothetical data showing the compound is a potent inhibitor of PTP-1B. |

Conclusion and Future Directions

The structural features of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone suggest a high potential for interaction with multiple, therapeutically relevant biological targets. The evidence from analogous propiophenone derivatives strongly supports its investigation as an inhibitor of PRMT5 for oncological applications, COX-2 for inflammatory diseases, and PTP-1B for type 2 diabetes.

The experimental workflows and protocols detailed in this guide provide a clear, logical, and robust framework for validating these hypotheses. Successful identification of activity in these primary assays should be followed by more advanced studies, including:

-

Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Cellular Thermal Shift Assays (CETSA): To confirm target engagement in a cellular context.

-

In Vivo Efficacy Studies: To evaluate the compound's therapeutic effect in relevant animal models of cancer, inflammation, or diabetes.

-

ADME/Tox Profiling: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

Through this systematic approach, the full therapeutic potential of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone can be thoroughly elucidated, potentially leading to the development of a novel therapeutic agent.

References

-

Singh, S. K., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(9), 3249-3254. Available from: [Link]

-

LookChem. (n.d.). PROPIOPHENONE. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. Available from: [Link]

-

ResearchGate. (2025, August 6). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. Available from: [Link]

-

Riendeau, D., et al. (2005). Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry Letters, 15(21), 4842-4845. Available from: [Link]

-

MDPI. (2025, September 9). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Available from: [Link]

-

Drug Target Review. (2025, July 31). New drug combo targets PRMT5 to fight deadly cancers. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2'-Chloro-3-(3-chlorophenyl)propiophenone | 898787-22-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. manavchem.com [manavchem.com]

- 5. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analytical Profiling & Stability Assessment of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Introduction & Compound Analysis

The compound 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (Calculated MW: 276.73 g/mol ) represents a specific class of lipophilic diaryl ketones often utilized as late-stage intermediates in the synthesis of TRP channel modulators or as specific pharmacological probes.

Structurally, it consists of a 2-methylphenyl core (Ring A) linked via a saturated propionyl chain to a 3-chloro-5-fluorophenyl moiety (Ring B).

Physicochemical Profile & Assay Challenges

-

Lipophilicity (LogP ~4.5): The presence of a methyl group on Ring A and two halogens (Cl, F) on Ring B renders this molecule highly hydrophobic. Standard aqueous buffers will cause precipitation; high organic content is required.

-

Chromophore: The conjugated acetophenone system (Ring A + Carbonyl) provides a distinct UV absorbance, typically

at 248–254 nm. -

Metabolic Susceptibility: The benzylic methyl group (2'-Me) and the carbonyl are primary sites for metabolic oxidation and reduction, respectively.

This guide details a Reverse-Phase HPLC (RP-HPLC) method for purity/assay and a Microsomal Stability protocol to assess metabolic liability.

Analytical Method Development (HPLC-UV/MS)

Method Design Strategy

Due to the halogenated aromatic rings, a standard C18 column is sufficient, but a Phenyl-Hexyl column is recommended for superior selectivity if separating from non-halogenated impurities (due to

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Balanced retention for hydrophobic neutrals. |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Acidic pH suppresses silanol activity; improves peak shape. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides lower backpressure and sharper peaks than MeOH for this lipophile. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |

| Detection | UV @ 254 nm (Reference 360 nm) | Targets the benzoyl |

| Injection Vol | 5-10 µL | Dependent on sample concentration (target 0.1 mg/mL). |

Gradient Program

Note: A steep organic ramp is necessary to elute the highly lipophilic parent compound.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50% | Initial equilibration |

| 8.0 | 95% | Linear gradient to elute lipophilic parent |

| 10.0 | 95% | Wash column (remove dimers/oligomers) |

| 10.1 | 50% | Return to initial |

| 13.0 | 50% | Re-equilibration |

Mass Spectrometry Settings (If LC-MS used)

-

Ionization: ESI Positive (M+H)+ or APCI Positive.

-

Target Ion: m/z 277.1 [M+H]+.

-

Fragment Ions (MS2): Expect loss of the fluorochlorobenzyl fragment or tropylium ion formation from the methylphenyl ring.

Experimental Protocol: Quantitative Assay

Standard Preparation

Objective: Create a self-validating calibration curve.

-

Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins). Do not use water.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

-

Critical Step: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak splitting.

-

System Suitability Test (SST)

Before running samples, inject the Working Standard (n=5).

-

Acceptance Criteria:

-

Retention Time %RSD < 1.0%

-

Peak Area %RSD < 2.0%

-

Tailing Factor: 0.8 – 1.5

-

Theoretical Plates > 5000

-

Method Validation Workflow (Visualization)[1]

Figure 1: Standard ICH Q2(R1) Validation Workflow adapted for hydrophobic small molecules.

Metabolic Stability Protocol (Microsomal Assay)

Context: The 2'-methyl group is susceptible to benzylic oxidation by CYP450 enzymes. This assay determines the in vitro intrinsic clearance (

Reagents[1][2][3][4][5][6][7]

-

Liver Microsomes: Human or Rat (20 mg/mL protein conc).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Procedure

-

Pre-Incubation: Mix 445 µL Buffer + 5 µL Microsomes + 25 µL Test Compound (10 µM final). Incubate at 37°C for 5 mins.

-

Initiation: Add 25 µL NADPH regenerating system.

-

Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL Stop Solution (precipitates proteins).

-

Analysis: Centrifuge (4000g, 20 min, 4°C). Inject supernatant into LC-MS/MS.

Metabolic Pathway Prediction[1]

Figure 2: Predicted primary metabolic routes. M1 is the expected major metabolite due to the labile benzylic methyl group.

Data Analysis & Calculations

Assay Calculation (External Standard Method)

- : Peak Area

- : Weight (mg)

- : Purity of Standard (decimal, e.g., 0.995)

Stability Calculation ( )

Plot

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for microsomal stability protocols).

-

PubChem Compound Summary. (2023). Propiophenone Derivatives and Structural Analogs.[1] National Library of Medicine. Link

Sources

Application Notes and Protocols for the Evaluation of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone as a Putative Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Small-molecule chemical probes are indispensable tools in biomedical research and drug discovery, enabling the interrogation of protein function in complex biological systems.[1][2][3][4] This document provides a comprehensive guide for the evaluation of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone , a compound with potential as a chemical probe. Due to the limited publicly available data on its specific biological targets and mechanism of action, this guide is structured as a roadmap for its characterization and validation. We will outline the essential criteria for a high-quality chemical probe and provide detailed, field-proven protocols for assessing its potency, selectivity, and cellular activity. This document is intended to equip researchers with the necessary framework to determine the utility of this and other novel compounds in target validation and early-stage drug discovery.[5]

Introduction: The Rationale for Propiophenone Derivatives as Chemical Probes

Propiophenone and its derivatives represent a class of organic compounds with a diverse range of biological activities, making them attractive scaffolds for the development of chemical probes.[][7] The propiophenone core can be synthetically modified to explore a vast chemical space, potentially yielding molecules with high affinity and selectivity for specific protein targets.[8] The subject of this guide, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, possesses structural features, including halogen substitutions, that are often associated with enhanced biological activity and target engagement.

A robust chemical probe must meet stringent criteria, including high potency for its intended target, well-defined selectivity against other related and unrelated proteins, and demonstrated on-target activity in cellular contexts.[3][9] The journey from a novel compound to a validated chemical probe is a rigorous one, requiring a multi-faceted experimental approach.[10] This guide will provide the necessary protocols to embark on this journey for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its application as a chemical probe. These properties influence its solubility, cell permeability, and potential for off-target effects.

Table 1: Physicochemical Properties of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone | Not explicitly available; similar to 898750-67-9 | C16H14ClFO | ~276.73 |

| 3-(3-chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone | 898750-67-9 | C17H16ClFO | 290.76 |

| 3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone | 898753-92-9 | C17H16ClFO | 290.76 |

| 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone | 898791-17-8 | C16H14ClFO | 276.73 |

Note: Data for the exact title compound is inferred from structurally similar compounds available from chemical suppliers.[][12]

Synthesis

The synthesis of propiophenone derivatives is typically achieved through a Friedel-Crafts acylation or related electrophilic aromatic substitution reactions.[13][14] A general synthetic route for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is proposed below.

Diagram 1: Proposed Synthetic Pathway

Caption: A proposed Friedel-Crafts acylation for the synthesis of the target compound.

Workflow for Chemical Probe Validation

The validation of a chemical probe is a systematic process designed to build confidence in its utility for biological interrogation. The following workflow is recommended for the characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone.

Diagram 2: Chemical Probe Validation Workflow

Caption: A comprehensive workflow for the validation of a novel chemical probe.

Detailed Protocols

The following protocols are provided as templates and should be optimized based on the identified biological target and cellular context.

Protocol 1: Initial Target Class Identification via Broad Screening

Rationale: Given the novelty of the compound, an unbiased screen against common drug target families is a prudent first step to identify potential biological targets.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone in 100% DMSO.

-

Screening Panels: Submit the compound to a commercial service for screening against a panel of kinases (e.g., Eurofins KinaseProfiler™) and G-protein coupled receptors (GPCRs) (e.g., PerkinElmer GPCR panel). A primary screening concentration of 10 µM is recommended.

-